

Spectroscopic Profile of 3-(4-Iodophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(4-Iodophenyl)propanoic acid**

Cat. No.: **B167435**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(4-Iodophenyl)propanoic acid**, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for **3-(4-Iodophenyl)propanoic acid** is summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **3-(4-Iodophenyl)propanoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.62-7.59	m	2H	-	Ar-H
6.97-6.95	m	2H	-	Ar-H
2.92-2.87	t	2H	7.5	-CH ₂ -COOH
2.68-2.63	t	2H	7.5	Ar-CH ₂ -

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Data for **3-(4-Iodophenyl)propanoic acid**

Chemical Shift (δ) ppm	Assignment
178.5	C=O
139.7	Ar-C
137.6	Ar-C
130.4	Ar-C
91.6	Ar-C-I
35.2	-CH ₂ -COOH
30.0	Ar-CH ₂ -

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Specific experimental IR data for **3-(4-Iodophenyl)propanoic acid** is not readily available in the searched literature. However, based on the functional groups present in the molecule (a carboxylic acid and a para-substituted iodobenzene), the expected characteristic absorption bands are presented in Table 3.

Table 3: Predicted FT-IR Data for **3-(4-Iodophenyl)propanoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
3050-3000	Medium	Ar C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1710-1680	Strong	C=O stretch (Carboxylic acid)
~1600, ~1475	Medium-Strong	C=C stretch (Aromatic ring)
~1400	Medium	C-O-H bend
~1250	Medium	C-O stretch
~820	Strong	p-disubstituted C-H bend (out-of-plane)
~500	Medium	C-I stretch

Mass Spectrometry (MS)

Experimental mass spectral data for **3-(4-Iodophenyl)propanoic acid** is not explicitly detailed in the available literature. Nevertheless, the expected fragmentation pattern based on the structure of the molecule is outlined in Table 4. The molecular weight of **3-(4-Iodophenyl)propanoic acid** is 276.07 g/mol .

Table 4: Predicted Mass Spectrometry Data for **3-(4-Iodophenyl)propanoic acid**

m/z	Proposed Fragment Ion
276	$[M]^+$ (Molecular Ion)
259	$[M - OH]^+$
231	$[M - COOH]^+$
204	$[M - C_2H_4COOH]^+$ (Iodophenyl cation)
104	$[C_6H_4CH_2CH_2]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(4-Iodophenyl)propanoic acid** in about 0.7 mL of deuterated chloroform ($CDCl_3$).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the tube in the NMR spectrometer.
 - Acquire the 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
 - Acquire the ^{13}C NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve

a good signal-to-noise ratio. Proton decoupling is typically used.

- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

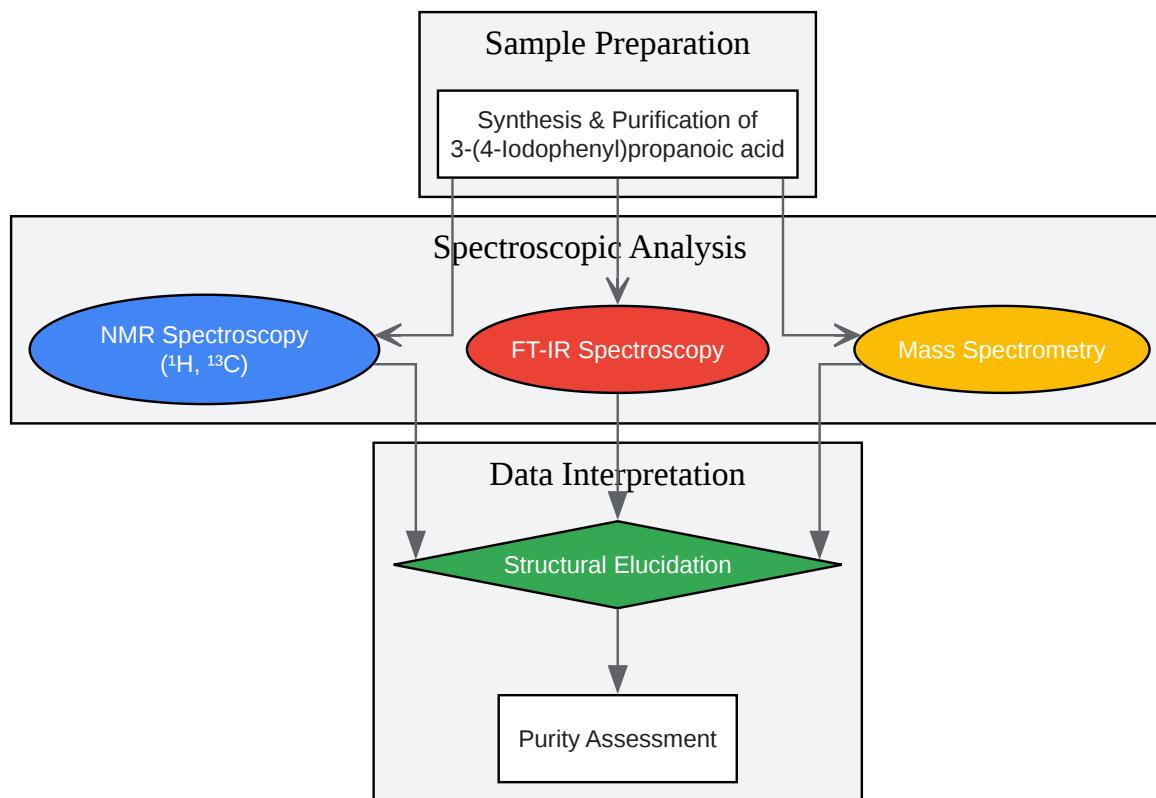
Procedure (Attenuated Total Reflectance - ATR):

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **3-(4-Iodophenyl)propanoic acid** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Process the spectrum using the instrument's software, which typically includes automatic baseline correction and peak picking.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).


Procedure (Electron Ionization - GC-MS):

- Derivatization (Optional but common for carboxylic acids): To increase volatility for GC analysis, the carboxylic acid group can be derivatized, for example, by converting it to its methyl ester or a silyl ester.

- Sample Injection: Inject a dilute solution of the (derivatized) compound into the GC-MS system.
- Gas Chromatography: The compound is vaporized and separated from the solvent and any impurities on a capillary GC column. The column temperature is typically ramped to elute the compound.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
- Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ion peaks, which provide structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(4-Iodophenyl)propanoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Iodophenyl)propanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167435#spectroscopic-data-for-3-4-iodophenyl-propanoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com